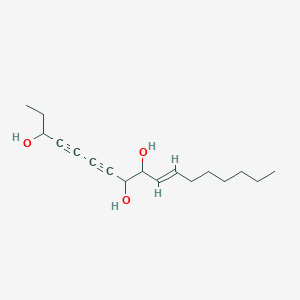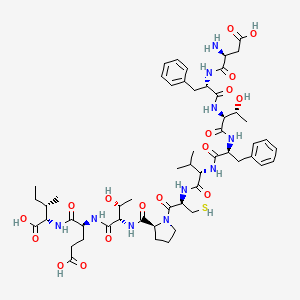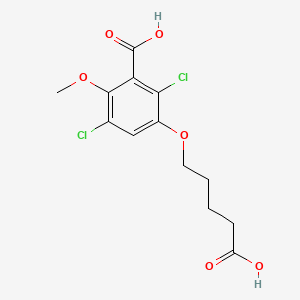
Dicamba-5-hydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicamba-5-hydroxypentanoic acid is a derivative of dicamba, a widely used herbicide. This compound is synthesized from commercially available 5-hydroxy-dicamba and is known for its role as an immunizing and heterologous hapten . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
Dicamba-5-hydroxypentanoic acid is synthesized from 5-hydroxy-dicamba through a chemoselective activation process using one equivalent of N,N-disuccinimidyl carbonate (DSC) . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the activation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the activation of 5-hydroxy-dicamba and subsequent purification to obtain the desired product .
化学反応の分析
Types of Reactions
Dicamba-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dicamba-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a hapten in the development of immunoassays for detecting dicamba in environmental samples.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential use in developing diagnostic tools and therapeutic agents.
作用機序
Dicamba-5-hydroxypentanoic acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. The molecular targets include specific antibodies that recognize the hapten-protein complex. This interaction is crucial for the development of immunoassays used in detecting dicamba residues in environmental samples .
類似化合物との比較
Similar Compounds
5-Hydroxy-dicamba: The precursor to Dicamba-5-hydroxypentanoic acid, used in similar applications.
3,6-Dichlorosalicylic acid (DCSA): A metabolite of dicamba with higher environmental persistence.
3,6-Dichlorogentisic acid (DCGA): Another metabolite of dicamba, known for its stability.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective hapten. This property makes it valuable in the development of sensitive immunoassays for detecting dicamba and its metabolites in various environmental and biological samples .
特性
分子式 |
C13H14Cl2O6 |
|---|---|
分子量 |
337.15 g/mol |
IUPAC名 |
3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
APASXIWPYSXQJH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


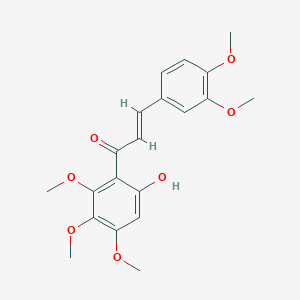
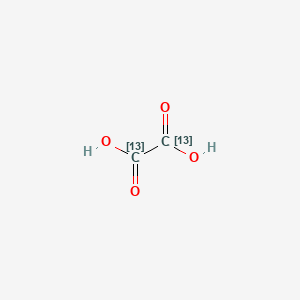
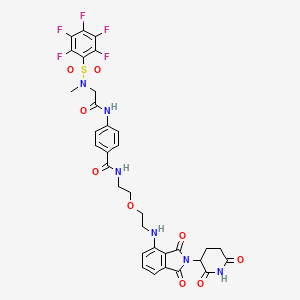

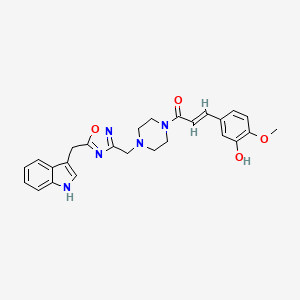
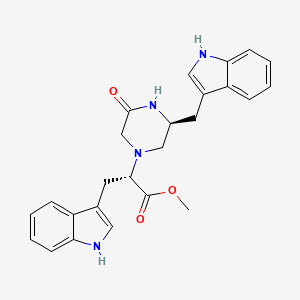

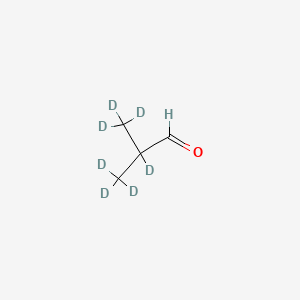
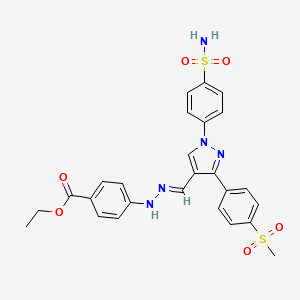
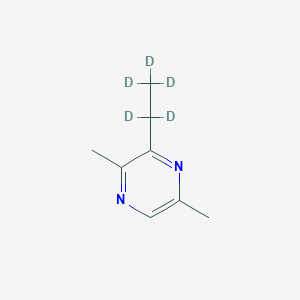
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
